molecular formula C9H10BrN B105171 7-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 17680-55-6

7-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B105171
CAS RN: 17680-55-6
M. Wt: 212.09 g/mol
InChI Key: OYODEQFZAJVROF-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds. The presence of a bromine atom on the tetrahydroisoquinoline core can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. A rapid synthesis method for a hydroxy derivative, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was developed using a Pictet-Spengler reaction followed by catalytic dehalogenation, achieving high optical purity of the desired compound . Another study reported the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, where compounds were semi-synthesized using a brominated tyrosine derivative as the starting material . A short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines was also described, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Additionally, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was achieved via lithiation of Schiff's bases, formylation, and reductive amination in a one-pot process .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom, which can influence the electronic distribution and steric hindrance within the molecule. In the case of 7-bromoquinolin-8-ol, the structure analysis revealed that bromination occurred at the 7-position, and the compound exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, affecting the packing of molecules in the solid state .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in nucleophilic aromatic substitution reactions. The studies provided do not detail specific chemical reactions involving 7-Bromo-1,2,3,4-tetrahydroisoquinoline, but the general reactivity of brominated aromatic compounds suggests potential for diverse transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly detailed in the provided papers. However, the introduction of a bromine atom typically increases the molecular weight and alters the compound's polarity, boiling point, and solubility compared to its non-brominated counterpart. The presence of bromine can also affect the compound's spectroscopic properties, such as UV-Vis and NMR spectra, due to changes in electronic structure .

Scientific Research Applications

Synthesis Methods

  • Synthesis Techniques: A convenient synthesis method for 7-bromo-1,2,3,4-tetrahydroisoquinoline was described, involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, with the removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).

Chemical Properties and Applications

  • Chemical Composition and Isolation: Brominated 1,2,3,4-tetrahydroisoquinolines, including 7-bromo variants, have been isolated from the red alga Rhodomela confervoides, indicating its natural occurrence and potential for use in various biological studies (Ma et al., 2007).
  • Use in Organic Synthesis: The behavior of 7-bromo-2-naphthol as an organic photoacid is exploited in organic synthesis for preparing various compounds, including benzyl sulfides and polycyclic amines, via acid-catalyzed condensation with 1,2,3,4-tetrahydroisoquinoline (Strada et al., 2019).

Biomedical Research and Potential Applications

  • Phenylethanolamine N-Methyltransferase Inhibition: Studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 7-bromo-1,2,3,4-tetrahydroisoquinoline, have investigated their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro, revealing insights into enzyme inhibition mechanisms and potential therapeutic applications (Blank et al., 1980).

Pharmacological Investigations

  • Local Anesthetic Activity and Toxicity Studies: Research on a series of 1-aryltetrahydroisoquinoline alkaloid derivatives, including 7-bromo variants, has focused on their local anesthetic activity, acute toxicity, and structure–toxicity relationship, providing valuable information for the development of new anesthetic agents (Azamatov et al., 2023).

Safety And Hazards

7-Bromo-1,2,3,4-tetrahydroisoquinoline causes serious eye irritation and may cause respiratory irritation . It should be handled with protective gloves/protective clothing/eye protection/face protection .

Future Directions

7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYODEQFZAJVROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444089
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroisoquinoline

CAS RN

17680-55-6
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=17680-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

219 g (0.89 mol) of 7-bromo-3,4-dihydro-isoquinoline hydrochloride and 1.5 liters of water were combined and heated to 50° C. 33.7 g (0.89 mol) of sodium borohydrde was added in portions over 0.5 hours at which time the temperature rose to 62° C. The reaction was then cooled to ambient temperature and extracted three times with 1 liter of dichloromethane. The combined organic layers were washed with 1 liter of saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to yield 173 g of an oil.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-2-trifluoroacetyl-1,2,3,4-tetrahydoisoquinoline (G. E. Stokker, Tetrahedron Letters 1996, 37, 5453) (43.4g, 0.14 mol), potassium carbonate (104.3g, 0.75 mol), methanol (1 L) and water (150ml) was heated at reflux for 1 h, then cooled and evaporated in vacuo. Residue was partitioned between water (1 L) and dichloromethane (4×200 ml). Combined extracts were dried (Na2SO4) and evaporated in vacuo to give an oil which was dissolved in hexane. The mixture was filtered and the filtrate evaporated in vacuo to give the title compound as an oil (17.7 g, 60%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

A total of 219 g (0.89 mol) of 7-bromo-3,4-dihydro-isoquinoline hydrochloride and 1.5 liters of water were combined and heated to 50° C. A total of 33.7 g (0.89 mol) of sodium borohydride was added in portions over 0.5 hours during which time the temperature rose to 62° C. The reaction was then cooled to ambient temperature and extracted three times with 1 liter of methylene chloride. The combined organic layers were washed with 1 liter of saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to yield 173 g of an oil.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
42
Citations
GL Grunewald, TM Caldwell, Q Li… - Bioorganic & medicinal …, 1999 - Elsevier
In order to determine the function of epinephrine (Epi) in the central nervous system, we have targeted the enzyme that catalyzes the final step in the biosynthesis of Epi, …
Number of citations: 14 www.sciencedirect.com
D Montgomery, JP Anand, MA Baber, JJ Twarozynski… - Molecules, 2019 - mdpi.com
The opioid receptors modulate a variety of biological functions, including pain, mood, and reward. As a result, opioid ligands are being explored as potential therapeutics for a variety of …
Number of citations: 5 www.mdpi.com
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
We recently demonstrated that SB269652 (1) engages one protomer of a dopamine D 2 receptor (D 2 R) dimer in a bitopic mode to allosterically inhibit the binding of dopamine at the …
Number of citations: 42 pubs.acs.org
P Zlatoidský, B Gabos - Synthetic Communications®, 2009 - Taylor & Francis
Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, …
Number of citations: 2 www.tandfonline.com
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines was synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and as inhibitors of the …
Number of citations: 51 pubs.acs.org
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
D Wang, F Xiao, F Zhang, H Huang… - Chinese Journal of …, 2021 - Wiley Online Library
A copper‐catalyzed aerobic oxidative ring expansion reaction of isatins with 1,2,3,4‐tetrahydroisoquinoline for the synthesis of tetracyclic quinazolinones has been developed. This …
Number of citations: 14 onlinelibrary.wiley.com
T Busujima, H Tanaka, K Iwakiri, Y Shirasaki… - Chemical and …, 2016 - jstage.jst.go.jp
We previously reported 2-[2-(4-tert-butylphenyl) ethyl]-N-(4-fluorophenyl)-1, 2, 3, 4-tetrahydroisoquinoline-6-sulfonamide 2 as on orally available monoacylglycerol acyltransferase 2 (…
Number of citations: 4 www.jstage.jst.go.jp
H Wang, Y Li, Q Lu, M Yu, X Bai, S Wang, H Cong… - ACS …, 2019 - ACS Publications
Site-selective intermolecular C–H bond functionalization is of central importance to synthetic chemistry. In particular, direct β-functionalization of N-heterocycles still remains a great …
Number of citations: 35 pubs.acs.org
C Locher - Synthetic Communications, 2001 - Taylor & Francis
N,N-Bis(benzotriazol-1-ylmethyl)-β-phenylethylamines 3 are cyclised intramolecularly in conc. H 2 SO 4 to the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines …
Number of citations: 10 www.tandfonline.com

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